molecular formula C16H22N2O4 B4131433 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid

4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid

Cat. No. B4131433
M. Wt: 306.36 g/mol
InChI Key: HQBQQIYIAZKNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAA belongs to the family of piperidine-based compounds and has been studied for its ability to modulate certain biological pathways.

Scientific Research Applications

4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Inflammation is a critical component of several diseases, and 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to possess anti-inflammatory properties. In neurological disorders, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been studied for its ability to modulate the activity of certain neurotransmitters.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid is not fully understood, but it is believed to involve the modulation of certain biological pathways. 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes play a crucial role in inflammation and cancer growth, and their inhibition by 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to possess several biochemical and physiological effects. In cancer research, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to induce apoptosis in cancer cells by activating certain pathways. In inflammation, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response. In neurological disorders, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate certain biological pathways. However, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has some limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid research, including its potential use as a therapeutic agent in cancer, inflammation, and neurological disorders. 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid may also be studied for its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, the development of more efficient synthesis methods for 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid may facilitate its use in research and clinical settings.
Conclusion:
In conclusion, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has been studied for its ability to modulate certain biological pathways and inhibit the activity of certain enzymes. 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has several advantages for lab experiments, including its ability to inhibit the activity of certain enzymes and modulate certain biological pathways. However, 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid has some limitations, including its low solubility in water and potential toxicity at high doses. There are several future directions for 4-[(4-methoxyphenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid research, including its potential use as a therapeutic agent in cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-(4-methoxyanilino)-4-oxo-2-piperidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-22-13-7-5-12(6-8-13)17-15(19)11-14(16(20)21)18-9-3-2-4-10-18/h5-8,14H,2-4,9-11H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBQQIYIAZKNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC(C(=O)O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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